molecular formula C11H11ClO5 B1608907 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid CAS No. 590395-59-8

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Cat. No. B1608907
CAS RN: 590395-59-8
M. Wt: 258.65 g/mol
InChI Key: OURPQCNJIAYKOE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C11H11ClO5 and a molecular weight of 258.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO5/c1-6(11(14)15)17-10-7(5-13)3-8(12)4-9(10)16-2/h3-6H,1-2H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, a compound structurally related to the one of interest, has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional phenol-based methods, potentially opening avenues for applications in materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Acerina Trejo-Machin et al., 2017).

Crystal Structure Analysis in Metal Complexes

Studies on metal phenoxyalkanoic acid interactions have detailed the crystal structures of various complexes involving similar phenoxyacetic acid derivatives. These findings contribute to our understanding of the structural dynamics in metal-ligand interactions, which could inform the design of new materials and catalysts (E. J. O'reilly et al., 1987).

Antimicrobial Activities

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. Such compounds show promise in the development of new antimicrobial agents, highlighting the potential medicinal applications of these chemical structures (M. Noolvi et al., 2016).

Environmental Applications

Research on the hydrodechlorination of 4-chlorophenol in water using formic acid and a Pd/activated carbon catalyst demonstrates the potential of certain phenoxyacetic acid derivatives in environmental remediation. This process highlights the feasibility of using such compounds in the treatment of wastewater containing chlorophenols, contributing to cleaner water sources (L. Calvo et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-7(5-13)3-8(12)4-9(10)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPQCNJIAYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395176
Record name 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590395-59-8
Record name 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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